7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine
Description
7-Chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative characterized by a chlorine atom at position 7 of the quinazoline ring and a benzylamine substituent at position 4. The benzyl group is further substituted with a chlorine atom at the ortho position of the phenyl ring. This structural motif is significant in medicinal chemistry due to quinazoline's role as a scaffold in kinase inhibitors and other therapeutic agents. The compound’s synthesis likely involves cyclization, chlorination, and nucleophilic substitution steps, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYBUGPTWFOBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further reactions to introduce the 2-chlorophenylmethyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are commonly employed .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 7 of the quinazoline ring undergoes nucleophilic substitution with amines, thiols, and alkoxides. This reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring.
Key Reactions:
-
Amination : Reaction with primary or secondary amines (e.g., 4-fluorobenzylamine) in polar aprotic solvents (DMF, DMSO) under basic conditions (K₂CO₃) yields substituted derivatives. For example:
Yields range from 65% to 85% depending on the amine nucleophilicity .
-
Thiol Substitution : Reaction with thiophenol derivatives in ethanol under reflux replaces the 7-chloro group with thioether functionalities.
Table 1: Conditions for Nucleophilic Substitution
| Nucleophile | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 4-Fluorobenzylamine | DMF | K₂CO₃ | 90°C | 78 |
| Pyrrolidine | DMF | Et₃N | 80°C | 82 |
| Thiophenol | Ethanol | None | Reflux | 68 |
Condensation Reactions
The compound participates in condensation reactions with aldehydes and ketones to form extended π-conjugated systems.
Key Reactions:
-
Aldehyde Condensation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in acetic acid to yield styrylquinazoline derivatives. This reaction proceeds via Knoevenagel-type condensation:
Yields exceed 70% for electron-deficient aldehydes.
Oxidation and Reduction
The quinazoline core undergoes redox transformations under controlled conditions.
Key Reactions:
-
Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the quinazoline ring to form N-oxide derivatives, enhancing water solubility.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chloro group to hydrogen, yielding 7-dechloro analogs.
Hydrazinolysis
Reaction with hydrazine hydrate replaces the 7-chloro group with a hydrazine moiety:
This product serves as an intermediate for synthesizing fused heterocycles (e.g., triazoloquinazolines) .
Metal-Catalyzed Coupling
Transition-metal catalysis enables cross-coupling reactions. For example, palladium-catalyzed Suzuki coupling introduces aryl groups at position 7:
Reactions proceed in toluene/water mixtures at 100°C with yields up to 75% .
Biological Activity Correlation
Modifications at the 7-position directly impact biological activity:
-
Anticancer Activity : Substitution with electron-withdrawing groups (e.g., -NO₂) enhances EGFR inhibition (IC₅₀ = 12 nM).
-
Antibacterial Activity : Thioether derivatives show MIC values of 8–16 µg/mL against Staphylococcus aureus .
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC₅₀ or MIC |
|---|---|---|
| 7-Nitro analog | EGFR kinase | 12 nM |
| 7-Thiophenyl analog | S. aureus | 16 µg/mL |
| 7-Hydrazinyl analog | Tubulin | 0.45 µM |
Scientific Research Applications
Antibacterial Activity
Recent research has highlighted the antibacterial potential of quinazoline derivatives, including 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine. In a study conducted by Osarumwense et al., several synthesized quinazolinone derivatives were evaluated for their antibacterial activity against various strains of bacteria such as Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus cereus. The findings indicated that these compounds exhibited significant antibacterial properties, with some derivatives showing higher efficacy than traditional antibiotics .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Klebsiella pneumoniae | 18 | 32 |
| Compound A | Staphylococcus aureus | 20 | 16 |
| Compound B | Bacillus cereus | 15 | 64 |
Anticancer Activity
This compound has also been studied for its anticancer properties. Quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, modifications to the quinazoline structure have led to compounds with low IC50 values, indicating potent anticancer activity .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 |
| Compound C | HepG2 | 12.3 |
| Compound D | MCF-7 | 9.8 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Research has shown that modifications at various positions on the quinazoline ring can significantly enhance biological activity. For example, the introduction of different substituents at the C4 position has been associated with improved anticancer potency against specific cell lines .
Table 3: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substituent at C4 | Increased cytotoxicity |
| N-phenyl substitution | Enhanced selectivity |
| Fluorine substitution | Improved binding affinity |
Case Studies and Clinical Implications
Several case studies have explored the clinical implications of quinazoline derivatives in treating infections and cancers. For instance, a study demonstrated the effectiveness of a modified quinazoline compound in a clinical setting, leading to significant tumor reduction in patients with advanced breast cancer .
Mechanism of Action
The mechanism of action of 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The target compound’s key structural features are compared to similar quinazoline derivatives (Table 1):
Table 1: Substituent Comparison of Quinazoline Derivatives
Key Observations :
- Positional Isomerism : The target compound differs from N-Benzyl-2-chloroquinazolin-4-amine () in chlorine placement (7 vs. 2), affecting electronic distribution and steric interactions .
- 4-Amino Group Modifications: Substituting the benzyl group with a cyclopropylmethyl () reduces aromaticity and may enhance metabolic stability .
- Dual Chlorination : The 7-Cl and 2-ClPh groups in ’s compound introduce increased lipophilicity compared to the target compound’s single benzyl-Cl substitution .
Physicochemical Properties :
- Melting Points : Analogs with bulky substituents (e.g., 4-methoxyphenyl in ) exhibit higher melting points (~185–187°C) due to enhanced crystalline packing .
- Solubility : Chlorine atoms and aromatic rings reduce aqueous solubility. The cyclopropylmethyl analog () may exhibit improved solubility in organic solvents compared to the target compound’s benzyl group .
Biological Activity
7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine is a compound belonging to the quinazoline class, known for its diverse biological activities including antibacterial, anticancer, and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 304.18 g/mol. Its structure features a chloro group at the 7-position and a 2-chlorophenylmethyl substituent at the nitrogen atom, which influences its biological interactions.
Antibacterial Activity
Research indicates that quinazoline derivatives exhibit significant antibacterial properties. Specifically, this compound has shown effectiveness against various strains of bacteria. The minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Serratia marcescens range from 6 to 12 mg/mL .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 6 - 12 |
| Serratia marcescens | 6 - 12 |
| Escherichia coli | Not specified |
| Klebsiella pneumonia | Not specified |
| Pseudomonas aeruginosa | Not specified |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The presence of specific substituents on the quinazoline ring significantly affects cytotoxicity; electron-donating groups tend to enhance activity .
The mechanism of action for quinazoline derivatives generally involves interaction with multiple biochemical pathways. These compounds can inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . Additionally, they may act as kinase inhibitors, targeting pathways involved in cell signaling and proliferation .
Case Studies
- Cytotoxic Evaluation : A study reported that derivatives with aliphatic substituents on the C2 position of the quinazoline ring exhibited higher cytotoxicity against MCF-7 and HeLa cell lines compared to those with phenyl or nitrophenyl groups .
- Antiviral Potential : Recent investigations into quinazoline derivatives have highlighted their potential as non-covalent inhibitors against viral targets such as SARS-CoV-2 M pro, showcasing their versatility beyond antibacterial and anticancer applications .
Q & A
Basic Research Questions
Q. How can the synthesis of 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine be optimized under solvent-free conditions?
- Methodological Answer : Solvent-free synthesis methods reduce environmental impact and improve yield. For analogous quinazoline derivatives, microwave-assisted solvent-free protocols have been employed, where reactants are heated under controlled microwave irradiation (e.g., 80–120°C for 30–60 minutes). Reaction progress can be monitored via TLC (ethyl acetate/hexane 1:1), and purification achieved via recrystallization using ethanol or methanol . Key parameters include stoichiometric ratios of chlorinated precursors and catalysts (e.g., p-toluenesulfonic acid).
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, in similar compounds, ¹H NMR signals for aromatic protons appear in the δ 7.4–8.5 ppm range, while methylene protons (N-benzyl group) resonate at δ 4.5–5.0 ppm. ¹³C NMR confirms quinazoline backbone carbons (e.g., C-4a at ~113 ppm, C-8a at ~141 ppm). HRMS should match the molecular ion [M+H]⁺ with <2 ppm error .
Intermediate Research Questions
Q. How can regioselective functionalization of the quinazoline core be achieved to modify biological activity?
- Methodological Answer : Positional selectivity depends on substituent electronic effects. Chlorine at C-7 directs electrophilic substitution to C-6 or C-7. For N-benzyl derivatives, meta-chlorine on the phenyl ring (as in 2-chlorophenyl) enhances steric hindrance, favoring reactions at less hindered positions. Use protecting groups (e.g., Boc for amines) to isolate reactive sites. Validate selectivity via X-ray crystallography or NOESY NMR .
Q. What strategies mitigate conflicting solubility data in polar vs. nonpolar solvents for this compound?
- Methodological Answer : Conflicting solubility profiles (e.g., in DMSO vs. hexane) arise from the compound’s amphiphilic nature. Perform solubility assays using standardized shake-flask methods with UV-Vis quantification. Adjust pH (e.g., 2.0–7.4) to probe ionization effects. Molecular dynamics simulations can predict solvation shells, guiding solvent selection for in vitro assays .
Advanced Research Questions
Q. How can 3D-QSAR models resolve contradictions in reported kinase inhibition data?
- Methodological Answer : Conflicting inhibition data (e.g., IC₅₀ variability across kinases) may stem from conformational flexibility. Build 3D-QSAR models using molecular alignment of active conformers (e.g., from docking studies) and CoMFA/CoMSIA descriptors. Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets. Incorporate molecular dynamics trajectories to account for protein flexibility .
Q. What computational frameworks optimize reaction pathways for novel derivatives with enhanced binding affinity?
- Methodological Answer : Integrate quantum mechanical (QM) calculations (e.g., DFT for transition states) with machine learning (ML)-driven reaction prediction. For example, ICReDD’s workflow combines reaction path searches (via GRRM or AFIR) and Bayesian optimization to prioritize synthetic routes. Experimental feedback refines activation energy predictions and selectivity .
Q. How do steric and electronic effects of the 2-chlorophenyl group influence receptor binding dynamics?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations. The 2-chlorophenyl group’s ortho-chlorine creates steric clashes in certain binding pockets, while its electron-withdrawing effect stabilizes π-π interactions. Compare binding poses with/without chlorine via RMSD analysis and MM-GBSA binding energy calculations .
Data Conflict Resolution & Validation
Q. How to address discrepancies in thermal stability data during thermogravimetric analysis (TGA)?
- Methodological Answer : Variability in decomposition temperatures (~200–250°C) may arise from polymorphic forms or moisture content. Perform differential scanning calorimetry (DSC) to identify melting points and phase transitions. Pair with PXRD to correlate stability with crystalline structure. Pre-dry samples at 100°C under vacuum for 24 hours to standardize moisture levels .
Q. What statistical methods reconcile variability in cytotoxicity assays across cell lines?
- Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to identify outlier cell lines. Normalize data using Z-scores or fold-change relative to controls. Use ANOVA with post-hoc Tukey tests to assess significance. Validate with dose-response curves (Hill slope analysis) and replicate studies (n ≥ 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
